![molecular formula C13H20BNO2 B1313785 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 325142-95-8](/img/structure/B1313785.png)
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
“2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound. It is commonly used in the field of medicine and chemical intermediates . The compound is an oily substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of aryl bromides (iodides) and bis(pinacolato)diboron in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H17BO2 . Further structural analysis can be performed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a melting point of 27-31 °C (lit.) and a boiling point of 130°C/20mmHg (lit.) . Its density is predicted to be 0.99±0.1 g/cm3 .Scientific Research Applications
Borylation Reactions
Compounds with dioxaborolane groups are often used in borylation reactions , where a boron-containing group is added to organic molecules. This is typically done in the presence of a palladium catalyst to form pinacol boronates .
Hydroboration
Another common application is hydroboration , where these compounds are used to add boron to alkynes and alkenes, often facilitated by transition metal catalysts .
Cross-Coupling Reactions
Dioxaborolane derivatives are frequently employed in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis .
Transesterification Reactions
These compounds may also be involved in transesterification reactions , which are important for modifying ester groups within molecules .
Modulators and Inhibitors Synthesis
They can be used for synthesizing various modulators and inhibitors, such as aminopyrido-indol-carboxamides , which have potential as JAK2 inhibitors for therapy in myeloproliferative disorders .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Boronic acid derivatives are often involved in various chemical reactions such as borylation and hydroboration .
Pharmacokinetics
The compound’s water insolubility suggests that its bioavailability might be limited.
Action Environment
The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions.
properties
IUPAC Name |
2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDKPYVNTVDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475680 | |
Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
325142-95-8 | |
Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.